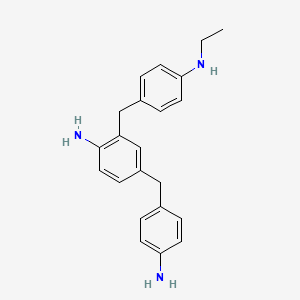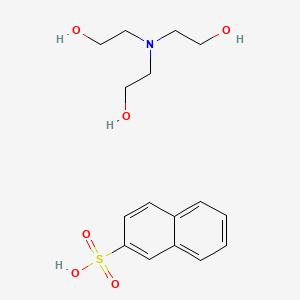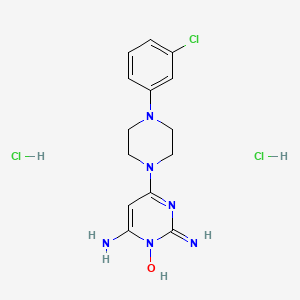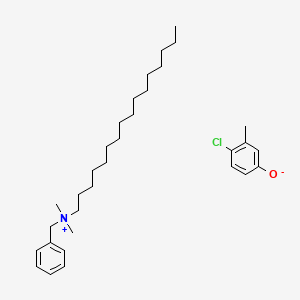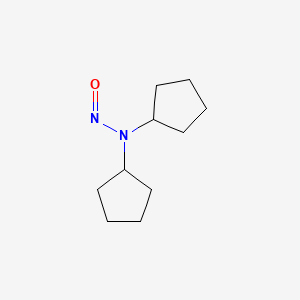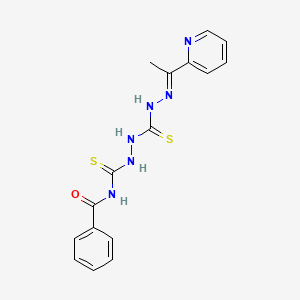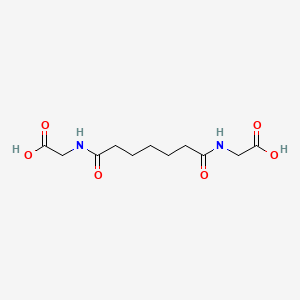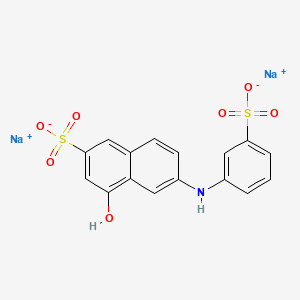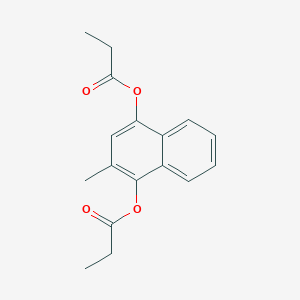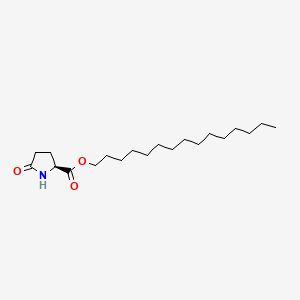
Pentadecyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecyl 5-oxo-L-prolinate: is an organic compound with the molecular formula C20H37NO3 It is a derivative of L-proline, where the proline ring is modified to include a pentadecyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with pentadecanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form pentadecyl 5-carboxy-L-prolinate.
Reduction: Reduction can yield pentadecyl 5-hydroxy-L-prolinate.
Substitution: Various ester derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Pentadecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: this compound is used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Pentadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in proline metabolism, leading to the formation of bioactive intermediates. These intermediates can modulate various cellular processes, including signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Hexadecyl 5-oxo-L-prolinate
- Octadecyl 5-oxo-L-prolinate
- Dodecyl 5-oxo-L-prolinate
Uniqueness
Pentadecyl 5-oxo-L-prolinate is unique due to its specific chain length and the presence of the 5-oxo-L-proline moiety. This combination imparts distinct physicochemical properties, such as solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
37673-28-2 |
|---|---|
Molecular Formula |
C20H37NO3 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
pentadecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-20(23)18-15-16-19(22)21-18/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1 |
InChI Key |
LRRMPIXOZBIOGX-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


